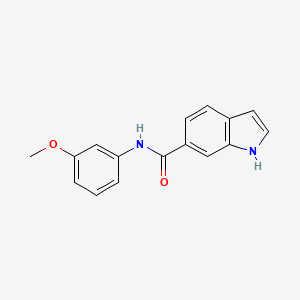

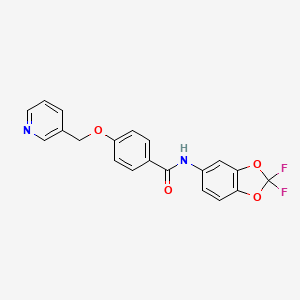

![molecular formula C14H21NO4 B7499218 2-[(4-Ethoxyphenyl)methyl-(2-methoxyethyl)amino]acetic acid](/img/structure/B7499218.png)

2-[(4-Ethoxyphenyl)methyl-(2-methoxyethyl)amino]acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[(4-Ethoxyphenyl)methyl-(2-methoxyethyl)amino]acetic acid, also known as gabapentin enacarbil, is a prodrug of gabapentin. Gabapentin enacarbil is used for the treatment of restless leg syndrome (RLS) and postherpetic neuralgia (PHN). Gabapentin enacarbil is a white to off-white crystalline powder with a molecular weight of 365.47 g/mol.

Wissenschaftliche Forschungsanwendungen

Gabapentin enacarbil has been extensively studied for its efficacy in the treatment of RLS and PHN. RLS is a neurological disorder characterized by an irresistible urge to move the legs, especially at night. PHN is a painful condition that occurs after an episode of shingles. Gabapentin enacarbil has been shown to be effective in reducing the symptoms of RLS and PHN. In addition, 2-[(4-Ethoxyphenyl)methyl-(2-methoxyethyl)amino]acetic acid enacarbil has been studied for its potential use in the treatment of other conditions like neuropathic pain and fibromyalgia.

Wirkmechanismus

Gabapentin enacarbil is a prodrug of 2-[(4-Ethoxyphenyl)methyl-(2-methoxyethyl)amino]acetic acid, which means that it is converted to 2-[(4-Ethoxyphenyl)methyl-(2-methoxyethyl)amino]acetic acid in the body. Gabapentin is an anticonvulsant drug that works by binding to the α2δ subunit of voltage-gated calcium channels. This reduces the release of neurotransmitters like glutamate and substance P, which are involved in pain transmission. Gabapentin enacarbil is converted to 2-[(4-Ethoxyphenyl)methyl-(2-methoxyethyl)amino]acetic acid in the gastrointestinal tract, and the 2-[(4-Ethoxyphenyl)methyl-(2-methoxyethyl)amino]acetic acid is then absorbed into the bloodstream.

Biochemical and Physiological Effects

Gabapentin enacarbil has been shown to be effective in reducing the symptoms of RLS and PHN. The drug has a long half-life, which allows for once-daily dosing. Gabapentin enacarbil is well-tolerated, with few side effects. The most common side effects are dizziness, somnolence, and headache. Gabapentin enacarbil has no significant effect on the pharmacokinetics of other drugs, and it does not induce or inhibit the cytochrome P450 system.

Vorteile Und Einschränkungen Für Laborexperimente

Gabapentin enacarbil has several advantages for lab experiments. The drug has a well-established synthesis method, and it is readily available. Gabapentin enacarbil has been extensively studied for its efficacy and safety, which makes it a reliable tool for research. However, 2-[(4-Ethoxyphenyl)methyl-(2-methoxyethyl)amino]acetic acid enacarbil has limitations for lab experiments. The drug has a long half-life, which makes it difficult to control the timing of drug administration. In addition, 2-[(4-Ethoxyphenyl)methyl-(2-methoxyethyl)amino]acetic acid enacarbil has no significant effect on the pharmacokinetics of other drugs, which limits its use in drug-drug interaction studies.

Zukünftige Richtungen

Gabapentin enacarbil has several potential future directions for research. The drug has been studied for its efficacy in the treatment of RLS and PHN, but it may have potential uses in other conditions like neuropathic pain and fibromyalgia. In addition, 2-[(4-Ethoxyphenyl)methyl-(2-methoxyethyl)amino]acetic acid enacarbil may have potential uses in the treatment of other neurological disorders like epilepsy and migraine. Further studies are needed to explore these potential uses of 2-[(4-Ethoxyphenyl)methyl-(2-methoxyethyl)amino]acetic acid enacarbil.

Synthesemethoden

Gabapentin enacarbil is synthesized by the reaction of 2-[(4-Ethoxyphenyl)methyl-(2-methoxyethyl)amino]acetic acid and ethyl chloroformate. The reaction takes place in the presence of a base like sodium hydroxide or potassium hydroxide. The reaction yields 2-[(4-Ethoxyphenyl)methyl-(2-methoxyethyl)amino]acetic acid enacarbil as a white to off-white crystalline powder. The synthesis method of 2-[(4-Ethoxyphenyl)methyl-(2-methoxyethyl)amino]acetic acid enacarbil is well-established and has been used for the production of the drug on a large scale.

Eigenschaften

IUPAC Name |

2-[(4-ethoxyphenyl)methyl-(2-methoxyethyl)amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4/c1-3-19-13-6-4-12(5-7-13)10-15(8-9-18-2)11-14(16)17/h4-7H,3,8-11H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBIJGWDIICWBFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CN(CCOC)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

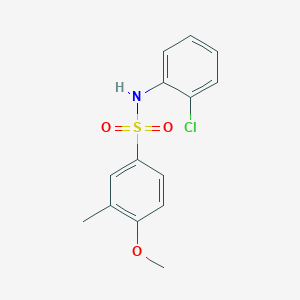

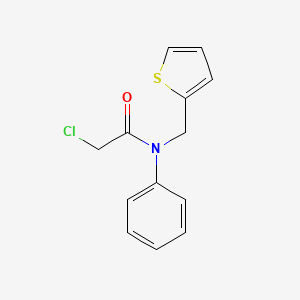

![N-[4-[2-(4-chlorophenoxy)ethyl-methylamino]-4-oxobutyl]thiophene-2-carboxamide](/img/structure/B7499143.png)

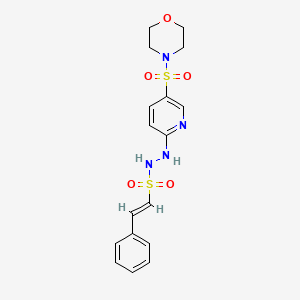

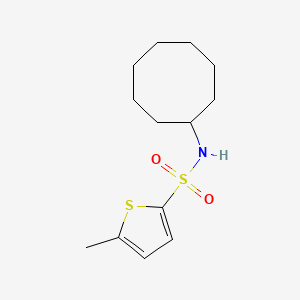

![3-[Methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid](/img/structure/B7499164.png)

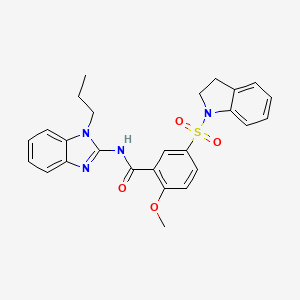

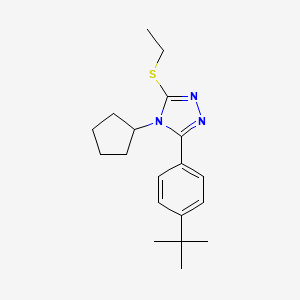

![5-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7499176.png)

![3-bromo-4-methoxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B7499189.png)

![2-amino-N-[(2-chlorophenyl)methyl]-N-cyclopentylacetamide](/img/structure/B7499198.png)

![4-(4-methoxyphenyl)-3-methyl-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B7499202.png)